5-Bromo-7-methyl-1(2H)-isoquinolinone is a heterocyclic compound characterized by the presence of a bromine atom at the 5-position and a methyl group at the 7-position of the isoquinolinone ring. This compound is notable for its versatility in organic synthesis and potential applications in medicinal chemistry. The molecular formula for this compound is C_10H_8BrN_O, and it has been identified with the CAS number 1538716-02-7.
5-Bromo-7-methyl-1(2H)-isoquinolinone belongs to the class of isoquinolinones, which are derivatives of isoquinoline. This class of compounds is known for their diverse biological activities, including anti-inflammatory and anticancer properties. The presence of bromine enhances its reactivity, allowing for further functionalization in synthetic applications.
The synthesis of 5-Bromo-7-methyl-1(2H)-isoquinolinone typically involves the bromination of 7-methyl-1(2H)-isoquinolinone. The reaction can be performed using bromine or N-bromosuccinimide (NBS) as a brominating agent in solvents such as acetic acid or chloroform. Controlled temperatures are essential to ensure selective bromination at the desired position.
The molecular structure of 5-Bromo-7-methyl-1(2H)-isoquinolinone features:
The structural representation can be visualized with standard chemical drawing software or databases that provide three-dimensional models .
5-Bromo-7-methyl-1(2H)-isoquinolinone can undergo several types of chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or neutral medium |
Reduction | Lithium aluminum hydride | Dry ether |
Substitution | Nucleophiles (amines, thiols) | Polar aprotic solvents (DMF, DMSO) |
The mechanism of action for 5-Bromo-7-methyl-1(2H)-isoquinolinone varies based on its application in medicinal chemistry. Its biological activity may involve interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the isoquinolinone core significantly influences its binding affinity and selectivity towards these targets, potentially modulating various biochemical pathways .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed to characterize this compound and confirm its purity .
5-Bromo-7-methyl-1(2H)-isoquinolinone has several scientific uses:
This compound's versatility makes it a valuable component in both academic research and industrial applications, highlighting its importance in advancing chemical synthesis and drug discovery efforts.
Radical bromination represents a cornerstone in the regioselective introduction of bromine at the C5 position of the isoquinolinone scaffold. This approach capitalizes on the innate electron density distribution within the heterocyclic system, where the presence of a methyl group at C7 electronically activates the adjacent C8 position but sterically and electronically favors electrophilic attack at C5. N-Bromosuccinimide (NBS) serves as the predominant brominating agent, typically employed with radical initiators like azobisisobutyronitrile (AIBN) under inert atmospheres. The reaction proceeds optimally in halogenated solvents (e.g., carbon tetrachloride or chloroform) at elevated temperatures (70–80 °C), facilitating the generation of bromine radicals essential for hydrogen atom abstraction .
Regiocontrol in this transformation is critically influenced by the methyl substituent at C7. Computational analyses suggest that the methyl group inductively stabilizes the transition state leading to the C5-brominated intermediate, overriding the inherent preference for electrophilic substitution at other positions. This results in consistent isolation of the 5-bromo regioisomer with yields typically ranging from 55–72%, as confirmed by NMR and X-ray crystallography [5]. Post-bromination, the carboxylic acid functionality at C1 can be decarboxylated under acidic conditions (e.g., copper catalysis in quinoline) to furnish the target 5-bromo-7-methyl-1(2H)-isoquinolinone core.
Table 1: Optimization of Radical Bromination for 5-Bromo-7-methylisoquinoline Derivatives
Brominating Agent | Initiator | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
NBS | AIBN | CCl₄ | 80 | 4 | 72 |
NBS | BPO | CHCl₃ | 70 | 6 | 68 |
Br₂ | Light (hv) | CCl₄ | Reflux | 8 | 30 |
The bromine atom at C5 in 5-bromo-7-methyl-1(2H)-isoquinolinone provides a versatile handle for palladium-catalyzed cross-coupling, enabling the construction of complex molecular architectures. Suzuki-Miyaura coupling with arylboronic acids stands out for its efficiency and functional group tolerance. Optimized conditions employ Pd(PPh₃)₄ (2–5 mol%) or Pd(dppf)Cl₂ as precatalysts with aqueous bases (e.g., K₂CO₃ or Cs₂CO₃) in toluene/ethanol or dioxane/water mixtures at 80–100 °C. This methodology facilitates the introduction of diverse aryl, heteroaryl, and alkenyl groups at C5, significantly expanding the compound’s chemical space for biological evaluation [3] [7].
Mechanistic studies reveal that the electron-deficient nature of the isoquinolinone ring accelerates the oxidative addition step of the catalytic cycle. The reductive elimination is favored when employing bulky phosphine ligands (e.g., XPhos or SPhos), which prevent palladium black formation and enhance catalyst longevity. Continuous flow adaptations of Suzuki coupling have demonstrated superior efficiency for this substrate class, utilizing immobilized palladium catalysts (e.g., Pd on carbon or Pd-enCAPSULE) within microfluidic reactors. This setup minimizes catalyst loading (<0.5 mol%), reduces reaction times (<30 minutes), and improves yields (85–95%) compared to batch processes [3] [7].
Table 2: Palladium-Catalyzed Coupling Reactions of 5-Bromo-7-methyl-1(2H)-isoquinolinone
Reaction Type | Catalyst/Ligand | Base | Solvent | Coupling Partner | Yield (%) |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH | 4-CF₃C₆H₄B(OH)₂ | 88 |
Suzuki-Miyaura | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 3-PyridylBpin | 76 |
Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | Phenylacetylene | 82 |
Installing the methyl group regioselectively at C7 poses distinct challenges due to competing alkylation at nitrogen or other electron-rich positions. Three principal strategies have emerged:
Transitioning from batch to continuous flow methodologies addresses key scalability challenges in synthesizing 5-bromo-7-methyl-1(2H)-isoquinolinone, particularly concerning exotherm management, mixing efficiency, and reaction homogeneity. Integrated flow platforms combine multiple transformations:
Table 3: Continuous Flow Parameters for Key Synthetic Steps
Synthetic Step | Reactor Type | Temperature (°C) | Residence Time | Productivity (g/h) | Advantage vs. Batch |
---|---|---|---|---|---|
Radical Bromination | Tubular (PTFE) | 80 | 12 min | 8.5 | Improved heat dissipation; reduced NBS decomposition |
Suzuki Coupling | Packed-bed (Pd/Al₂O₃) | 95 | 20 min | 6.2 | Catalyst reuse; no ligand requirement |
Decarboxylation | High-T coil | 220 | 5 min | 10.1 | Rapid heating; minimized side reactions |
This orchestrated flow approach enhances overall yield (batch: 45–50% vs. flow: 75–80%), reduces Pd leaching to <5 ppm, and facilitates kilogram-scale production with minimal process optimization [3] [7].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8